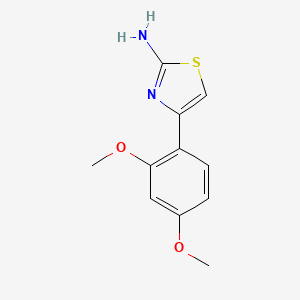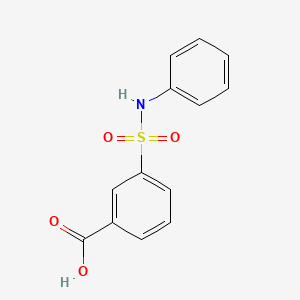![molecular formula C8H10N4O B1269353 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 40775-87-9](/img/structure/B1269353.png)
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Overview
Description
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Transformations
- The compound and its derivatives have been synthesized through various chemical reactions, such as three-component condensations and cyclocondensations, demonstrating its versatility in organic synthesis (Komykhov et al., 2017), (Zemlyanaya et al., 2018).
Biological Activity
- Compounds in this class have been explored for their antimicrobial and antifungal activities, indicating potential applications in medicine and pharmacology (Lahmidi et al., 2019), (Ogorodnik et al., 2018).
Pharmaceutical Research
- The compound has been used in the synthesis of various drugs with activities such as anti-epileptic, suggesting its significance in pharmaceutical research (Ding et al., 2019).
Material Science and Catalysis
- Its derivatives have been studied for their potential in material science and as catalysts in chemical reactions, demonstrating its broad applicability (Pyatakov et al., 2015).
Future Directions
The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore in terms of the biological properties and potential applications of these compounds.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-ol skeleton have shown remarkable anti-epileptic activities , suggesting that this compound may interact with targets involved in neurological signaling.
Mode of Action
Related compounds have been found to inhibit the rna polymerase pa–pb1 subunit heterodimerization of the influenza virus , suggesting a potential interaction with viral replication processes.
Biochemical Analysis
Biochemical Properties
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, it interacts with lysine-specific demethylase 1 (LSD1) and cyclin-dependent kinase 2 (CDK2), affecting their enzymatic activities . These interactions highlight the compound’s potential as an anticancer agent by disrupting critical cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis and cell cycle arrest in cancer cells, particularly in the G2/M phase . This compound also influences cell signaling pathways, such as the ERK signaling pathway, which is essential for cell proliferation and survival . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, its binding to tubulin prevents microtubule formation, leading to cell cycle arrest . Additionally, its interaction with LSD1 and CDK2 results in the modulation of gene expression and enzymatic activities . These molecular interactions underline the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under normal conditions, with minimal degradation . . More in-depth studies are required to fully understand its long-term impact on cellular functions in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile. Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Studies have shown that it is efficiently transported across cell membranes and distributed throughout various tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct it to specific compartments, influencing its efficacy and therapeutic outcomes . Understanding its subcellular localization is crucial for developing targeted therapies.
Properties
IUPAC Name |
5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-2-3-6-4-7(13)12-8(11-6)9-5-10-12/h4-5H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPRAIXAZRGXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349845 | |
| Record name | STK576278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-87-9 | |
| Record name | STK576278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Propyl-(1,2,4)triazolo(1,5-a)pyrimidin-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)




![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)





![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)


